molecular formula C15H16N2O3 B14141284 Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- CAS No. 148581-49-1

Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)-

Cat. No.: B14141284
CAS No.: 148581-49-1
M. Wt: 272.30 g/mol
InChI Key: NPHAJQZQROIFCT-UHFFFAOYSA-N
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Description

Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- is a complex organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives often involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific compound, the synthesis might involve the following steps:

    Coupling Reaction: Combining 1,2-dihydro-2-methyl-1-oxo-4-isoquinoline with morpholine under specific conditions.

    Cyclization: Formation of the morpholine ring through intramolecular reactions.

    Reduction: Final reduction steps to achieve the desired compound.

Industrial Production Methods

Industrial production of such complex morpholine derivatives typically involves large-scale chemical reactors and precise control of reaction conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives.

Scientific Research Applications

Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The isoquinolinyl group can enhance its binding affinity to certain biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- is unique due to the presence of the isoquinolinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

148581-49-1

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-methyl-4-(morpholine-4-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C15H16N2O3/c1-16-10-13(15(19)17-6-8-20-9-7-17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3

InChI Key

NPHAJQZQROIFCT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCOCC3

Origin of Product

United States

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